N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Description
Propriétés
IUPAC Name |
N-cyclohexyl-3-[5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-15(2)24-20(31)14-33-23-27-26-22-28(13-12-19(30)25-16-8-4-3-5-9-16)21(32)17-10-6-7-11-18(17)29(22)23/h6-7,10-11,15-16H,3-5,8-9,12-14H2,1-2H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRFLVXCVQHEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple stepsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in enhances lipophilicity and may improve membrane permeability but could reduce solubility.
- Side Chain Modifications : Replacement of cyclohexyl with aromatic groups (e.g., 2-methoxyphenylmethyl in ) alters steric bulk and may shift selectivity toward specific protein targets .
Structure-Activity Relationship (SAR) Insights
- Triazoloquinazolinone Core: This scaffold is critical for binding to ATP pockets in kinases, as seen in structurally related kinase inhibitors .
- Sulfanyl Linker: The sulfur atom facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymatic active sites .
- Carbamoyl Methyl Group : Derivatives with bulkier aryl groups (e.g., 3-trifluoromethylphenyl in ) exhibit enhanced proteomic interaction signatures in computational platforms like CANDO, suggesting multitargeted behavior .
Bioactivity and Proteomic Profiling
- Cluster Analysis : Compounds with similar substituents (e.g., methoxyphenyl derivatives in ) cluster together in bioactivity profiles, correlating with shared modes of action such as kinase or protease inhibition .
- Proteomic Similarity: The CANDO platform predicts that trifluoromethyl-substituted analogues () exhibit divergent proteomic interaction signatures compared to methoxy-substituted derivatives, indicating distinct off-target effects or therapeutic potentials .
Activité Biologique
N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a triazole and quinazoline scaffold, which are known for their diverse biological activities. The structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.48 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of various N-heterocycles, including those structurally similar to our compound. The triazole moiety has been identified as a significant contributor to antiviral activity by interfering with viral replication and entry into host cells. For instance:
- In vitro Studies : Compounds with similar structures demonstrated efficacy against viruses like HIV and influenza, showcasing the potential of triazole derivatives in antiviral drug development .
Anticancer Activity
The quinazoline framework is recognized for its anticancer properties. Various derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Case Study : A related quinazoline derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer activity .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. For example, certain triazole derivatives have been studied for their ability to modulate enzyme activity related to cancer and inflammation.
- Research Findings : Inhibitory assays showed that related compounds could effectively inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammatory processes .
Table 1: Summary of Biological Activities
| Biological Activity | Reference | Observed Effect |
|---|---|---|
| Antiviral | Effective against HIV-1 and influenza | |
| Anticancer | Low micromolar IC50 values in cancer cell lines | |
| Enzyme Inhibition | Inhibition of COX enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structure Features | Biological Activity |
|---|---|---|
| Variant A | Triazole + Alkyl substituents | Antiviral |
| Variant B | Quinazoline + Aromatic rings | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
